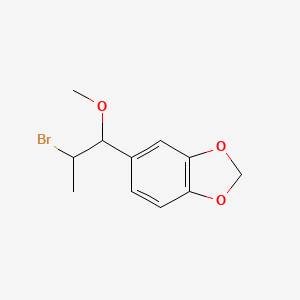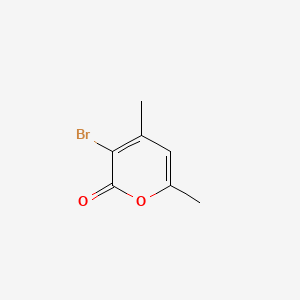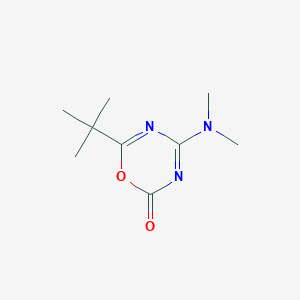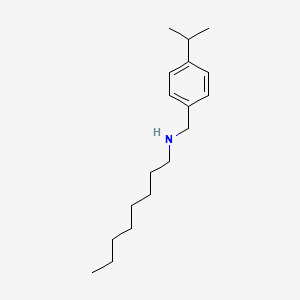
BENZYLAMINE, p-ISOPROPYL-N-OCTYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylamine, p-isopropyl-N-octyl-: is an organic compound that belongs to the class of benzylamines. It consists of a benzyl group attached to an amine functional group, with additional isopropyl and octyl substituents. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing benzylamines involves the reductive amination of benzaldehyde derivatives with primary amines.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is reacted with an alkyl halide to form N-alkylphthalimide, which is then hydrolyzed to yield the primary amine.
Industrial Production Methods: Industrial production of benzylamines often involves the catalytic hydrogenation of nitriles or the reaction of benzyl chloride with ammonia. These methods are scalable and efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzylamines can undergo oxidation reactions to form benzaldehydes or benzoic acids.
Reduction: Reduction of benzylamines can lead to the formation of corresponding hydrocarbons.
Substitution: Benzylamines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids
Reduction: Hydrocarbons
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzylamine, p-isopropyl-N-octyl-, is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, benzylamines are studied for their potential as enzyme inhibitors. They have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Medicine: Benzylamines have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, benzylamines are used as corrosion inhibitors and as additives in lubricants and polymers .
Wirkmechanismus
The mechanism of action of benzylamine, p-isopropyl-N-octyl-, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analog without the isopropyl and octyl substituents.
N-isopropylbenzylamine: Similar structure but lacks the octyl group.
N-octylbenzylamine: Similar structure but lacks the isopropyl group.
Uniqueness: Benzylamine, p-isopropyl-N-octyl-, is unique due to the presence of both isopropyl and octyl substituents. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from its simpler analogs .
Eigenschaften
CAS-Nummer |
63991-64-0 |
|---|---|
Molekularformel |
C18H31N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
N-[(4-propan-2-ylphenyl)methyl]octan-1-amine |
InChI |
InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3 |
InChI-Schlüssel |
GFJYNQALVNKHCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


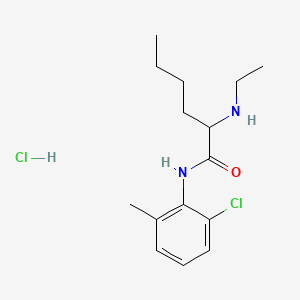
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
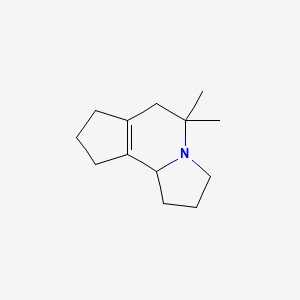
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
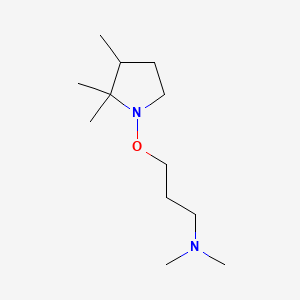
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
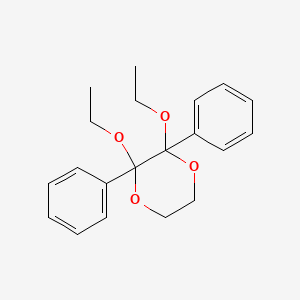
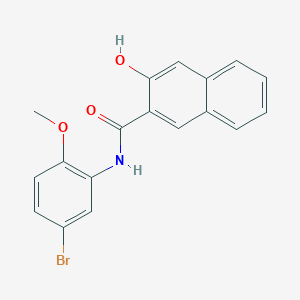
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
